Diethylaluminium cyanide

Vue d'ensemble

Description

Diethylaluminium cyanide, also known as Nagata’s reagent, is an organoaluminium compound with the formula ((C2H5)2AlCN)n . This colorless compound is usually handled as a solution in toluene and is a reagent for the hydrocyanation of α,β-unsaturated ketones .

Synthesis Analysis

Diethylaluminium cyanide was originally generated by treating triethylaluminium with a slight excess of hydrogen cyanide . The product is typically stored in ampoules because it is highly toxic. It dissolves in toluene, benzene, hexane, and isopropyl ether . It undergoes hydrolysis readily and is not compatible with protic solvents .Molecular Structure Analysis

The molecular formula of Diethylaluminium cyanide is C5H10AlN . The average mass is 111.121 Da and the monoisotopic mass is 111.062859 Da .Chemical Reactions Analysis

Chiral N-phosphonyl imines were found to be efficient electrophiles for reaction with diethylaluminium cyanide, a non-volatile and inexpensive cyanide source . The reaction produced chiral Strecker adducts, α-aminonitriles, in excellent chemical yields (94–98%) and diastereoselectivities .Physical And Chemical Properties Analysis

Diethylaluminium cyanide has a molar mass of 111.124 g·mol−1 . It appears as a dark brown, clear liquid (1.0 mol/L in toluene) . It has a density of 0.864 g/cm3 at 25 °C (liquid) and a boiling point of 162 °C (324 °F; 435 K) at 0.02 mmHg . It reacts with water and is soluble in benzene, toluene, and diisopropyl ether .Applications De Recherche Scientifique

Organic Synthesis

Diethylaluminium cyanide is widely used in organic synthesis as a reagent for the hydrocyanation of α,β-unsaturated ketones . This process is crucial for generating alkylnitriles, which serve as precursors to a variety of organic compounds such as amines, amides, carboxylic acids, esters, and aldehydes. The reagent’s Lewis acidic qualities significantly influence the reaction based on the solvent’s basicity.

Pharmaceutical Applications

In the pharmaceutical industry, diethylaluminium cyanide has been employed to produce chiral Strecker adducts, α-aminonitriles . These compounds are synthesized with excellent chemical yields and diastereoselectivities, making them valuable for creating pharmaceuticals that require specific stereochemistry.

Material Science

The compound’s role in material science is linked to its use in thin film deposition and LED manufacturing . Its ability to form strong bonds with other elements makes it a useful precursor material in developing advanced materials with desired properties.

Environmental Science

While not directly used in environmental science, understanding the behavior of cyanide compounds like diethylaluminium cyanide in the environment is crucial . Research into its degradation, interaction with other environmental components, and potential toxicity is vital for environmental safety and pollution control.

Analytical Chemistry

Diethylaluminium cyanide is significant in analytical chemistry for the development of new analytical methods. Its reactivity and the ability to form complexes with metals make it a subject of study for improving cyanide detection and quantification techniques .

Biochemistry

In biochemistry , the focus is on the biochemical pathways and mechanisms involving cyanide compounds. While diethylaluminium cyanide itself may not be directly involved, studying its interactions and transformations can provide insights into cellular processes and the impact of cyanides on biological systems .

Mécanisme D'action

Safety and Hazards

Diethylaluminium cyanide is highly flammable and may be fatal if swallowed or if inhaled . It is toxic in contact with skin and causes skin irritation . It is suspected of damaging fertility or the unborn child and may cause damage to organs (Central nervous system) through prolonged or repeated exposure if inhaled .

Orientations Futures

Diethylaluminium cyanide has been used in the synthesis of chiral Strecker adducts, α-aminonitriles . These adducts are versatile intermediates in the synthesis of various biologically active compounds . The environmentally benign nature of the procedures for the synthesis of similar products has also been discussed .

Propriétés

IUPAC Name |

diethylalumanylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.CN.Al/c3*1-2;/h2*1H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMUAEYVIFJZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10AlN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301046472 | |

| Record name | Diethylaluminum cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylaluminium cyanide | |

CAS RN |

5804-85-3 | |

| Record name | (Cyano-κC)diethylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5804-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyano-C)diethylaluminium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylaluminum cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyano-C)diethylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

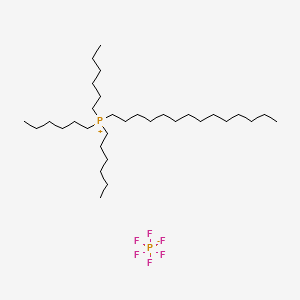

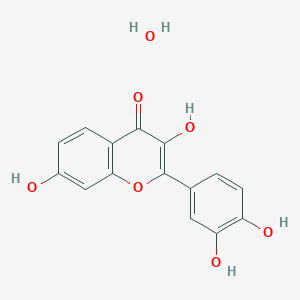

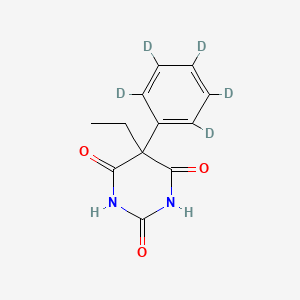

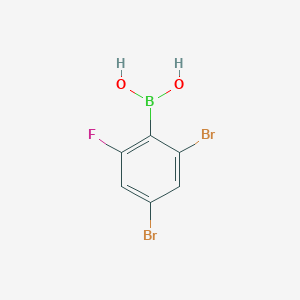

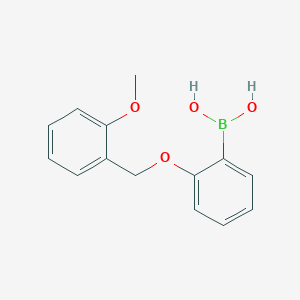

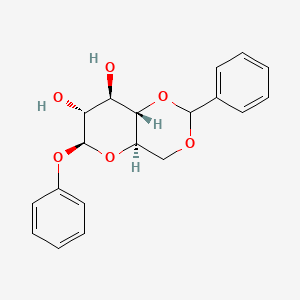

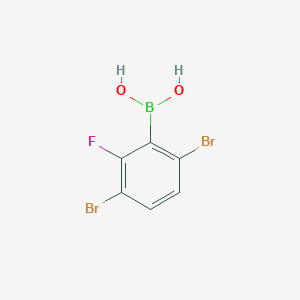

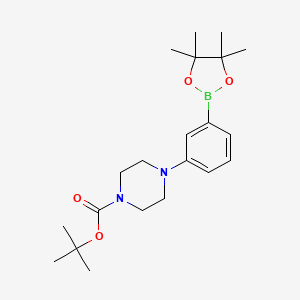

Feasible Synthetic Routes

Q & A

Q1: What makes diethylaluminium cyanide a useful reagent in organic synthesis?

A1: Diethylaluminium cyanide acts as a potent source of cyanide ions (CN-), enabling the introduction of a cyano group (-CN) into organic molecules. This is particularly valuable for constructing complex molecules, as the cyano group can be readily transformed into other functional groups like carboxylic acids or amines.

Q2: How does diethylaluminium cyanide facilitate hydrocyanation reactions?

A: Diethylaluminium cyanide effectively mediates the conjugate hydrocyanation of α,β-unsaturated carbonyl compounds [, , , , , ]. The Lewis acidic aluminum center coordinates to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon. This facilitates the nucleophilic attack of the cyanide ion, leading to the formation of β-cyanocarbonyl compounds.

Q3: Can diethylaluminium cyanide be used for reactions other than hydrocyanation?

A: Yes, research demonstrates its effectiveness in epoxide ring-opening reactions []. When reacted with steroidal epoxides in mild conditions, diethylaluminium cyanide yields trans-diaxial β-cyanohydrins. Notably, it successfully cleaves 9α,11α-epoxides [], known to resist cleavage by common reagents like lithium aluminium hydride.

Q4: Are there limitations to using diethylaluminium cyanide?

A: While effective, diethylaluminium cyanide's reactivity can lead to selectivity challenges. For instance, in the hydrocyanation of allylideneamines, the reaction with diethylaluminium cyanide or hydrogen cyanide in the presence of an alkylaluminium was successful only with a sterically hindered formyl group []. Additionally, attempts to desulfurize β-cyano-thiocarboxylates to β-cyano-aldehydes using this reagent were unsuccessful [].

Q5: How does the stereochemistry of the substrate impact reactions with diethylaluminium cyanide?

A: The stereochemical outcome of reactions involving diethylaluminium cyanide can be influenced by the substrate's structure. For example, the hydrocyanation of various 1,5-dimethylbicyclo[3.3.0]octenones with diethylaluminium cyanide exhibited diastereoselectivity, predominantly yielding the exo β-cyanoketones [].

Q6: Has diethylaluminium cyanide been used in the synthesis of specific natural product scaffolds?

A: Yes, diethylaluminium cyanide has proven valuable in synthesizing complex molecules. For example, researchers used it to introduce a cyano group into a hydrophenanthrene methyl ether derivative, a key step in exploring synthetic routes towards quassinoids []. In another study, it enabled the synthesis of cholestanes containing an oxygenated 14α-methyl group by reacting with a steroidal α,β-unsaturated ketone [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.